molecular formula C26H32N2O5 B266713 1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B266713
M. Wt: 452.5 g/mol
InChI Key: HORCLTGDLQTLCR-ZNTNEXAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMHP or U-47,700, and it belongs to the family of synthetic opioids.

Mechanism of Action

DMHP acts as a potent agonist of the mu-opioid receptor, which leads to the activation of downstream signaling pathways and the modulation of neurotransmitter release. This mechanism of action is similar to that of other opioids, such as morphine and fentanyl.
Biochemical and Physiological Effects:
DMHP has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. These effects are mediated by the activation of the mu-opioid receptor and the modulation of neurotransmitter release in the brain and spinal cord.

Advantages and Limitations for Lab Experiments

DMHP has several advantages for use in lab experiments, including its high potency and selectivity for the mu-opioid receptor, its stability and solubility in aqueous solutions, and its ability to cross the blood-brain barrier. However, there are also limitations to its use, including the potential for addiction and abuse, the risk of respiratory depression and overdose, and the lack of specificity for other opioid receptors.

Future Directions

There are several future directions for research on DMHP and its potential applications. These include:
1. Investigation of the structural and functional properties of the mu-opioid receptor and its interactions with DMHP and other ligands.
2. Development of novel opioid agonists and antagonists based on the structure of DMHP and other synthetic opioids.
3. Exploration of the potential therapeutic applications of DMHP and other opioids in the treatment of pain, addiction, and other neurological disorders.
4. Investigation of the mechanisms underlying the development of tolerance and dependence to DMHP and other opioids.
5. Evaluation of the safety and efficacy of DMHP and other opioids in preclinical and clinical trials, with a focus on minimizing the risk of addiction, overdose, and other adverse effects.

Synthesis Methods

The synthesis of DMHP involves several steps, including the condensation of 4-isopropoxybenzoyl chloride with 1,2-dimethylaminoethanol, followed by the addition of 4-ethoxyphenylacetic acid and the cyclization of the resulting intermediate. The final product is obtained after purification and crystallization.

Scientific Research Applications

DMHP has been widely used in scientific research as a tool to study the opioid system and its interactions with other neurotransmitter systems. This compound has been shown to have high affinity and selectivity for the mu-opioid receptor, which is involved in pain perception, reward, and addiction.

properties

Product Name

1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C26H32N2O5

Molecular Weight

452.5 g/mol

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C26H32N2O5/c1-6-32-20-11-7-18(8-12-20)23-22(25(30)26(31)28(23)16-15-27(4)5)24(29)19-9-13-21(14-10-19)33-17(2)3/h7-14,17,23,29H,6,15-16H2,1-5H3/b24-22+

InChI Key

HORCLTGDLQTLCR-ZNTNEXAZSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OC(C)C)\[O-])/C(=O)C(=O)N2CC[NH+](C)C

SMILES

CCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC(C)C)O)C(=O)C(=O)N2CCN(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC(C)C)[O-])C(=O)C(=O)N2CC[NH+](C)C

Origin of Product

United States

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